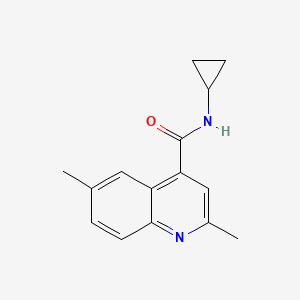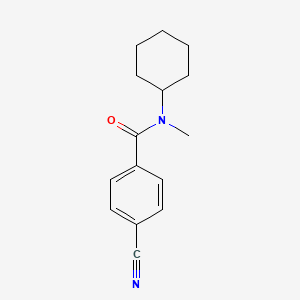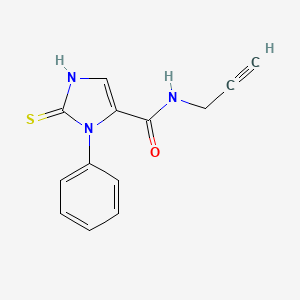
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of the enzyme known as gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. The inhibition of this enzyme results in an increase in GABA levels in the brain, which has been shown to have a range of potential therapeutic applications.
作用機序
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. By inhibiting this enzyme, N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide increases the levels of GABA in the brain, which has been shown to have a range of potential therapeutic applications.
Biochemical and Physiological Effects:
The increase in GABA levels resulting from the inhibition of GABA aminotransferase by N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. These effects include anticonvulsant activity, anxiolytic effects, and potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide for lab experiments is its potency as an inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain and the potential therapeutic applications of GABA modulation. However, one limitation of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are numerous potential future directions for research on N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide. These include further studies on its potential therapeutic applications in the treatment of epilepsy, addiction, depression, and other neurological disorders. Additionally, there is potential for the development of new compounds based on N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide that may have improved efficacy and reduced toxicity. Further research is also needed to fully understand the biochemical and physiological effects of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide and its potential interactions with other compounds and neurotransmitters in the brain.
合成法
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with pyrazin-2-ylpiperidine-3-carboxylic acid, followed by the addition of a carbodiimide coupling agent. Alternatively, N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide can be synthesized through the reaction of 4-chloroaniline with 2-pyrazinecarboxylic acid, followed by the addition of piperidine-3-carboxylic acid and a carbodiimide coupling agent.
科学的研究の応用
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications in the treatment of epilepsy and other neurological disorders. Studies have shown that N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide is a potent inhibitor of GABA aminotransferase, which results in an increase in GABA levels in the brain. This increase in GABA levels has been shown to have anticonvulsant effects, making N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide a potential treatment option for epilepsy.
特性
IUPAC Name |
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-5-14(6-4-13)20-16(22)12-2-1-9-21(11-12)15-10-18-7-8-19-15/h3-8,10,12H,1-2,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURSWGMUWBRLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)


![[2-[cyclohexyl(methyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466088.png)

![N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)

![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)